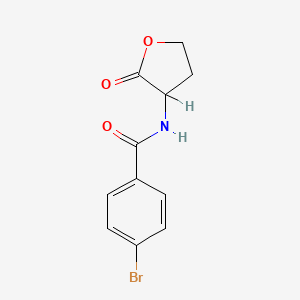
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide: is a chemical compound with the molecular formula C11H10BrNO3 It is characterized by the presence of a bromine atom attached to the para position of the benzamide ring and a 2-oxotetrahydro-3-furyl group
Preparation Methods
The synthesis of p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position.
Furyl Group Introduction: The brominated benzamide is then reacted with a suitable reagent to introduce the 2-oxotetrahydro-3-furyl group.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the 2-oxotetrahydro-3-furyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide can be compared with other similar compounds, such as:
N-(2-oxotetrahydro-3-furanyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-N-furan-2-ylmethyl-benzamide: Contains a furan ring instead of the 2-oxotetrahydro-3-furyl group, leading to different chemical properties and applications.
Properties
CAS No. |
77694-34-9 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
4-bromo-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrNO3/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
FKBDDIATWGVLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















